

Technical Guide: 5-Bromo-2,3-dimethoxybenzaldehyde (CAS 71295-21-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2,3-dimethoxybenzoic acid

Cat. No.: B1267412

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

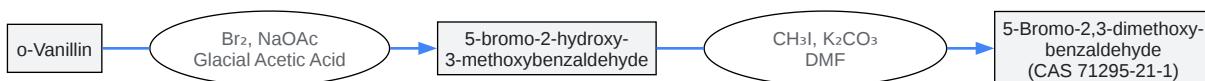
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-Bromo-2,3-dimethoxybenzaldehyde (CAS No. 71295-21-1). This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields.

Chemical and Physical Properties

5-Bromo-2,3-dimethoxybenzaldehyde is a substituted aromatic aldehyde. Its chemical structure and key physicochemical properties are summarized below.

Property	Value	Reference(s)
CAS Number	71295-21-1	[1]
IUPAC Name	5-bromo-2,3-dimethoxybenzaldehyde	
Molecular Formula	C ₉ H ₉ BrO ₃	[1]
Molecular Weight	245.07 g/mol	[1]
Melting Point	75-77 °C	
Appearance	White solid	
SMILES	COc1cc(Br)cc(C=O)c1OC	
InChI Key	RVMWFOFQRYTRHZ-UHFFFAOYSA-N	

Synthesis


A detailed two-step synthesis protocol for 5-Bromo-2,3-dimethoxybenzaldehyde has been reported, starting from o-vanillin.

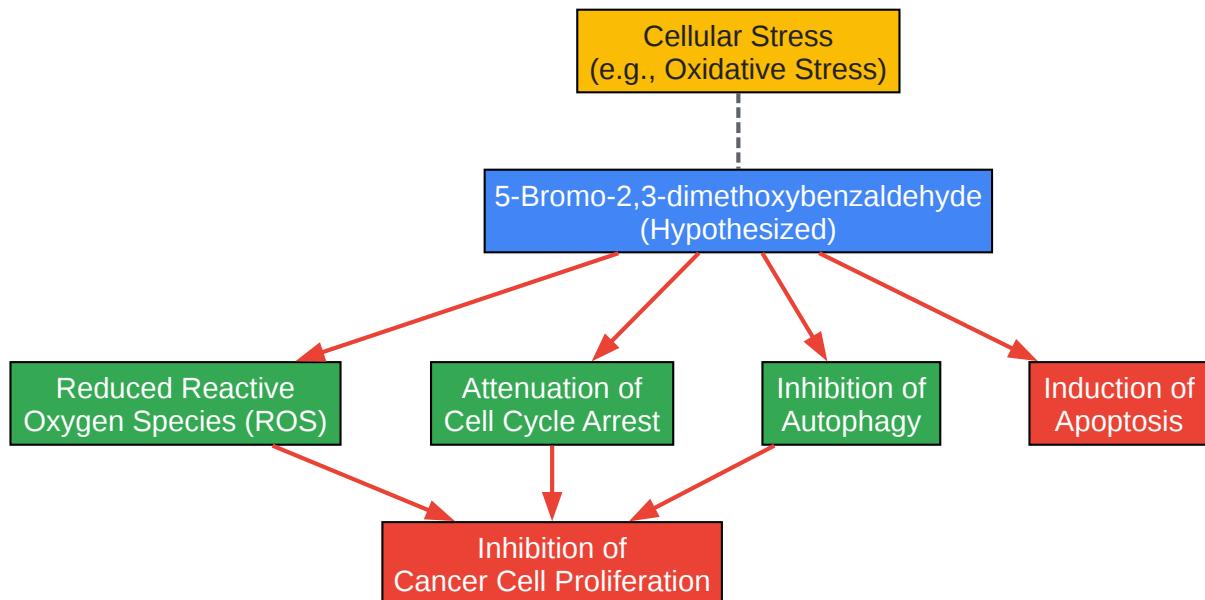
Synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (Intermediate)

- Reactants: o-vanillin, sodium acetate, bromine, glacial acetic acid.
- Procedure: To a solution of o-vanillin and sodium acetate in glacial acetic acid, a solution of bromine in acetic acid is added. The reaction mixture is stirred for one hour. The solvent is then removed under reduced pressure. The resulting residue is washed with water and extracted with dichloromethane. The organic layer is washed with a 2% sodium carbonate solution and water, and subsequently dried over magnesium sulfate. The solvent is evaporated to yield the intermediate product.

Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde

- Reactants: 5-bromo-2-hydroxy-3-methoxybenzaldehyde, potassium carbonate, methyl iodide, dry dimethylformamide (DMF).
- Procedure: To a solution of the intermediate in dry DMF, potassium carbonate and methyl iodide are added. The mixture is stirred at room temperature for four hours. The reaction is then quenched with water, and the product is extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield the final product, 5-Bromo-2,3-dimethoxybenzaldehyde.

[Click to download full resolution via product page](#)


Synthesis workflow for 5-Bromo-2,3-dimethoxybenzaldehyde.

Potential Biological Activities and Mechanism of Action

While direct experimental data on the biological activity of 5-Bromo-2,3-dimethoxybenzaldehyde is limited, the broader class of brominated methoxyphenyl compounds is known to possess various biological properties, including antibacterial, antifungal, and antitumor activities. Furthermore, studies on structurally related compounds provide insights into its potential therapeutic applications.

Potential Anticancer and Antioxidant Activity

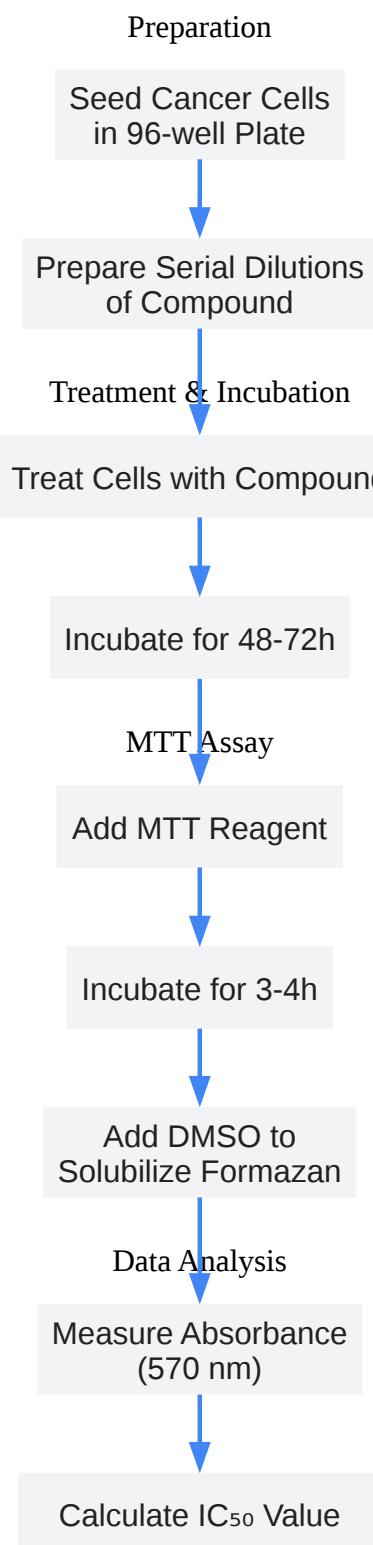
Derivatives of natural bromophenols have demonstrated both antioxidant and anticancer activities.^[2] A related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to protect keratinocytes from damage induced by particulate matter (PM2.5) through the reduction of reactive oxygen species (ROS), attenuation of cell cycle arrest, and inhibition of autophagy. This suggests that 5-Bromo-2,3-dimethoxybenzaldehyde may also possess cytoprotective and anticancer properties by modulating cellular stress response pathways.

[Click to download full resolution via product page](#)

Hypothesized anticancer mechanism of action.

Potential Antifungal Activity

Benzaldehyde derivatives, including 2,3-dimethoxybenzaldehyde, have been shown to exhibit antifungal activity.^[3] The mechanism is believed to involve the disruption of cellular antioxidation processes in fungi.^[4] The presence of a bromine atom on the aromatic ring can enhance the lipophilicity and reactivity of the compound, potentially leading to increased antifungal potency through improved cell membrane permeability and interaction with fungal targets.


Proposed Experimental Protocols for Biological Evaluation

Based on the activities of related compounds, the following experimental protocols are proposed to investigate the biological potential of 5-Bromo-2,3-dimethoxybenzaldehyde.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound against various cancer cell lines.

- **Cell Lines:** A panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293) for comparison.
- **Procedure:**
 - Seed cells in 96-well plates and allow them to adhere overnight.
 - Treat the cells with serial dilutions of 5-Bromo-2,3-dimethoxybenzaldehyde for 48-72 hours.
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
 - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to an untreated control and determine the IC_{50} (half-maximal inhibitory concentration) value.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 5-Bromo-2,3-dimethoxybenzaldehyde (CAS 71295-21-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267412#cas-number-71295-21-1-properties-and-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com